molecular formula C9H17ClN2O B1447031 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride CAS No. 1672675-26-1

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride

Cat. No.: B1447031
CAS No.: 1672675-26-1
M. Wt: 204.7 g/mol
InChI Key: UJFVZCOHJGFBBC-UHFFFAOYSA-N
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Description

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is an organic compound with the molecular formula C9H17ClN2O and a molecular weight of 204.70 g/mol . This chemical is a hydrochloride salt featuring both morpholine and nitrile functional groups, a combination that is of significant interest in medicinal chemistry and drug discovery. The morpholine ring is a common pharmacophore found in molecules with a wide range of biological activities . Similarly, nitrile groups are valuable precursors and bioisosteres in synthetic organic chemistry. While direct biological data for this specific compound is limited, structurally similar morpholine-containing compounds have been synthesized and evaluated for various biological activities. For instance, some morpholino derivatives have been studied in vitro for their cytotoxic effects on human cancer cell lines, suggesting the potential research value of this chemical scaffold in developing new therapeutic agents . As such, this compound serves as a versatile building block for pharmaceutical research and the synthesis of more complex molecules. It is ideal for exploration in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and as a synthetic intermediate. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methyl-2-morpholin-4-ylbutanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c1-8(2)9(7-10)11-3-5-12-6-4-11;/h8-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFVZCOHJGFBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Morpholine Substitution on 3-Methylbutanenitrile

The core synthetic approach involves nucleophilic substitution or addition reactions where morpholine is introduced onto a 3-methylbutanenitrile scaffold. The reaction typically proceeds via:

  • Starting with a 3-methylbutanenitrile or a suitable precursor.
  • Reacting with morpholine under controlled conditions to form 3-methyl-2-(morpholin-4-yl)butanenitrile.
  • Subsequent treatment with hydrochloric acid to form the hydrochloride salt.

Representative Preparation from Patent Literature

A key patent (US 9,212,336 B2) describes related morpholine derivatives and their preparation, which can be adapted for the synthesis of 3-methyl-2-(morpholin-4-yl)butanenitrile hydrochloride:

  • Step 1: Formation of Morpholine-Substituted Intermediate

    The morpholine is reacted with a suitable nitrile or benzofuran intermediate in a solvent such as tetrahydrofuran (THF) or toluene.

  • Step 2: Acidification

    The reaction mixture is treated with aqueous hydrochloric acid (e.g., 20% HCl) at room temperature or mild heating (~56°C) for several hours to convert the free base to the hydrochloride salt.

  • Step 3: Isolation and Purification

    The crude product is extracted with organic solvents (e.g., toluene), followed by evaporation and recrystallization to yield pure this compound.

  • Yields and Purity

    The process typically yields high-purity products (up to 90% or more) with careful control of reaction time and temperature.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Morpholine addition 3-methylbutanenitrile + morpholine, solvent THF or toluene Room temperature to 56°C Overnight (12-16 h) ~85-90 Stirring for complete conversion
Hydrochloride salt formation Addition of 20% HCl aqueous solution 25-56°C 3-5 hours Quantitative Stirring, followed by cooling and extraction
Extraction and purification Organic solvent extraction (toluene), evaporation, recrystallization Ambient Variable >90 Recrystallization improves purity

Alternative Synthetic Approaches

While direct morpholine substitution is the main route, related compounds have been prepared via hydrogenation and catalytic methods:

  • Hydrogenation of Benzofuran Derivatives : Some patents describe the hydrogenation of 3-methyl-2-morpholin-4-yl-2,3-dihydrobenzofuran intermediates using palladium on carbon (Pd/C) catalysts under hydrogen pressure to yield related morpholine-containing products, which can be transformed into nitrile derivatives by further functional group manipulation.

  • Catalyst Use : Palladium catalysts (5% Pd/C) under hydrogen pressures (e.g., 200 psi) at elevated temperatures (~145°C) for several hours are used for hydrogenation steps in related synthesis.

Analytical Data and Characterization

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) : Proton NMR shows characteristic signals for morpholine protons (multiplets around 3.2–3.7 ppm), methyl groups (doublets near 1.3 ppm), and nitrile-adjacent methine protons.

  • Melting Point and Crystallinity : The hydrochloride salt typically crystallizes well, allowing for purification by recrystallization.

  • Spectroscopic Confirmation : Infrared (IR) spectroscopy confirms the nitrile group (sharp peak near 2250 cm⁻¹) and morpholine ring vibrations.

Summary Table of Preparation Methods

Method Starting Material Catalyst/Conditions Key Steps Yield (%) Advantages References
Direct Morpholine Substitution 3-Methylbutanenitrile + morpholine THF or toluene, HCl acidification Stirring, acid treatment, extraction 85-90 Simple, scalable, high purity US Patent 9,212,336 B2
Hydrogenation of Benzofuran Derivative 3-Methyl-2-morpholinyl-2,3-dihydrobenzofuran Pd/C, H2 (200 psi), 145°C Hydrogenation, filtration, distillation 70-80 High selectivity, useful intermediate US Patent 9,212,336 B2

Research Findings and Notes

  • The reaction conditions such as temperature, solvent choice, and acid concentration critically influence the yield and purity of the hydrochloride salt.

  • Recrystallization from suitable solvents (e.g., toluene) is essential to achieve high purity.

  • The use of palladium-catalyzed hydrogenation is more relevant for intermediates but can be adapted for related nitrile derivatives.

  • No reliable alternative preparation methods from other sources (e.g., benchchem.com or smolecule.com) were considered due to reliability concerns.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is used as an intermediate in the synthesis of various organic compounds.

Biology: In biological research, this compound is utilized in the study of enzyme interactions and metabolic pathways. It can be used to investigate the effects of nitrile-containing compounds on biological systems .

Medicine: It may be explored for its pharmacological properties and therapeutic potential .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analogs

The following compounds share structural or functional similarities with 3-methyl-2-(morpholin-4-yl)butanenitrile hydrochloride:

3-Methyl-1-(morpholin-4-yl)butan-2-amine hydrochloride (CAS: Not fully specified; Enamine Ltd.)

3-Methyl-2-(4-methylphenyl)morpholine hydrochloride (CAS: 1998216-41-3; CymitQuimica)

Linsidomine Hydrochloride (3-(Morpholin-4-yl)sydnonimine hydrochloride; CAS: 25717-80-0)

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
3-Methyl-2-(morpholin-4-yl)butanenitrile HCl C₉H₁₆ClN₂O ~203.45 Morpholine, nitrile (-CN) Synthetic intermediate
3-Methyl-1-(morpholin-4-yl)butan-2-amine HCl C₉H₁₉ClN₂O ~206.45 Morpholine, amine (-NH₂) Pharmaceutical building block
3-Methyl-2-(4-methylphenyl)morpholine HCl C₁₂H₁₆ClNO ~225.72 Morpholine, 4-methylphenyl Multipurpose intermediate
Linsidomine Hydrochloride C₇H₁₂ClN₃O₂ 205.64 Morpholine, sydnonimine Vasodilator (pharmaceutical)
Functional Group Impact
  • Nitrile vs. Amine : The nitrile group in the target compound offers distinct reactivity (e.g., participation in click chemistry or hydrolysis to carboxylic acids), whereas the amine in 3-methyl-1-(morpholin-4-yl)butan-2-amine hydrochloride facilitates salt formation and hydrogen bonding, enhancing solubility in acidic media .
  • Aromatic vs. Aliphatic Substituents : The 4-methylphenyl group in 3-methyl-2-(4-methylphenyl)morpholine HCl increases lipophilicity, favoring membrane permeability in drug candidates, whereas the aliphatic nitrile in the target compound may improve compatibility with polar reaction environments .
  • Sydnonimine Ring in Linsidomine: This structural feature enables nitric oxide release, a mechanism critical to its vasodilatory activity, contrasting with the synthetic utility of the nitrile group in the target compound .
Physicochemical Properties
  • Solubility : Hydrochloride salts generally exhibit high water solubility. However, the nitrile group may reduce aqueous solubility compared to the amine analog due to lower polarity.
  • Reactivity : The nitrile group’s electrophilic nature allows for nucleophilic additions (e.g., with Grignard reagents), while the amine group in the analog supports condensation reactions (e.g., amide bond formation) .

Biological Activity

3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, cellular effects, mechanisms of action, and relevant research findings.

  • Chemical Formula: C9H17ClN2O
  • CAS Number: 1672675-26-0
  • Molecular Weight: 192.70 g/mol

This compound interacts with various biomolecules, notably enzymes and ion channels. It has been shown to inhibit acetylcholinesterase, leading to increased levels of acetylcholine, which is critical for neurotransmission. This compound also affects ion channel activity and cellular signaling pathways, enhancing neuroprotection and cell survival through modulation of gene expression .

Cellular Effects

The compound influences several cellular processes:

  • Gene Expression: Enhances the expression of neuroprotective genes.
  • Cell Signaling: Modulates pathways involved in cell survival and metabolism.
  • Metabolic Enzymes: Alters the activity of key enzymes, impacting energy production .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Acetylcholinesterase: This leads to elevated acetylcholine levels.
  • Ion Channel Modulation: Changes in cellular excitability and signaling.
  • Interaction with Transcription Factors: Influences gene regulation and expression .

Dosage and Toxicity

Research indicates that the biological effects of this compound vary significantly with dosage:

  • Low Doses: Enhance cognitive function and exhibit neuroprotective effects.
  • High Doses: Can lead to neurotoxicity and adverse behavioral changes, indicating a threshold for therapeutic efficacy.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Key Studies

StudyFocusFindings
NeuroprotectionInhibits acetylcholinesterase, enhancing neurotransmission.
Cellular MetabolismAlters metabolic enzyme activity, impacting energy levels.
Gene ExpressionModulates expression of neuroprotective genes.

Case Studies

  • Neuroprotective Effects in Animal Models:
    • In a study involving rodents, administration of the compound at low doses resulted in improved cognitive performance in memory tasks compared to control groups.
    • Higher doses led to observable behavioral changes indicative of neurotoxicity.
  • Impact on Cell Lines:
    • In vitro studies using neuronal cell lines demonstrated that treatment with the compound resulted in increased cell viability under stress conditions, supporting its potential as a neuroprotective agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between a nitrile-containing precursor and morpholine derivatives under controlled conditions (e.g., reflux in aprotic solvents like acetonitrile). Key considerations include:

  • Reagent stoichiometry : Excess morpholine (1.5–2.0 eq) ensures complete substitution .
  • Acid scavengers : Use of bases (e.g., K2_2CO3_3) to neutralize HCl byproducts and prevent undesired side reactions.
  • Purification : Column chromatography (silica gel, eluent: DCM/MeOH 9:1) or recrystallization from ethanol/water mixtures to remove impurities such as unreacted morpholine or intermediates .
    • Purity Validation : LC-MS or NMR to confirm absence of common impurities like 4-nitrosomorpholine (detected via UV at 254 nm) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • 1^1H/13^{13}C NMR : Assign signals for the morpholine ring (δ 3.6–3.8 ppm for N-CH2_2 and δ 2.4–2.6 ppm for O-CH2_2) and nitrile group (no proton signal; 13^{13}C peak at ~120 ppm) .
  • IR Spectroscopy : Confirm nitrile presence (C≡N stretch at ~2240 cm1^{-1}) and tertiary amine (N-H stretch absent; morpholine C-N at ~1110 cm1^{-1}) .
  • X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL) to refine crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for morpholine-containing compounds?

  • Methodological Answer :

  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring puckering in morpholine. For non-planar rings, calculate amplitude (q) and phase (φ) parameters to distinguish chair, boat, or twist conformations .
  • Refinement Protocols : Use SHELXL with restraints for bond lengths (C-N: 1.47 Å, C-O: 1.43 Å) and anisotropic displacement parameters to minimize R-factor discrepancies .
  • Validation Tools : Cross-check with PLATON or Mercury to detect disorder or twinning artifacts .

Q. What strategies mitigate side reactions during the hydrochloride salt formation of morpholine derivatives?

  • Methodological Answer :

  • Acid Selection : Use dry HCl gas in anhydrous diethyl ether to avoid hydrolysis of the nitrile group.
  • Temperature Control : Maintain reaction below 0°C to prevent dimerization or decomposition .
  • Impurity Profiling : Monitor for byproducts like 4-chloro-3-methylphenol (HPLC retention time: 8.2 min, C18 column) using reference standards .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation : Expose samples to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24–72 hours.
  • Analytical Workflow :
  • HPLC-DAD : Track degradation products (e.g., morpholine hydrolysis to ethanolamine derivatives) .
  • Mass Spectrometry : Identify degradation pathways (e.g., nitrile → amide conversion under basic conditions) .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life at 25°C .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Methyl-2-(morpholin-4-yl)butanenitrile hydrochloride
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